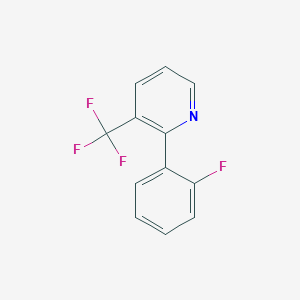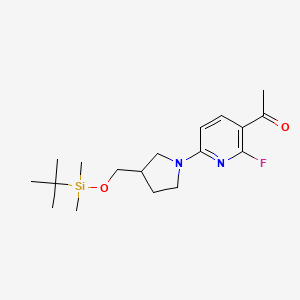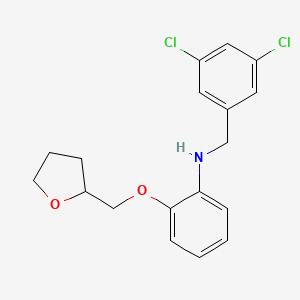
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Vue d'ensemble
Description
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (DCFTA) is a novel synthetic compound with potential for a variety of applications in scientific research. It is a derivative of aniline and contains three chlorine atoms and a tetrahydro-2-furanylmethoxy group. DCFTA has been studied for its ability to bind to proteins, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Genotoxic Activities of Aniline and its Metabolites
Aniline and its metabolites have been studied for their genotoxic potential, which might explain the occurrence of spleen tumors in rats as a result of primary genetic activity. Most results, especially those from validated and well-performed studies, did not indicate a potential of aniline to induce gene mutations. However, there is evidence of clastogenic activity in vivo confined to dose levels close to lethality due to hematotoxic effects. The major metabolites for experimental animals and humans seem to have a potential for inducing chromosomal damage in vitro and, at relatively high dose levels, also in vivo (Bomhard & Herbold, 2005).
Chemical Fixation of CO2 with Aniline Derivatives
The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents a straightforward protocol for using carbon dioxide as a C1 feedstock in organic synthesis. This approach provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. Such research indicates the potential of aniline derivatives in contributing to sustainable chemical synthesis processes (Vessally et al., 2017).
Synthesis and Structural Properties of Novel Compounds
The reaction of chloral with substituted anilines led to the formation of novel substituted compounds, highlighting the versatility of anilines in synthetic organic chemistry. Such studies underscore the potential for creating a diverse range of chemical structures with aniline derivatives, which could extend to compounds similar to N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-14-8-13(9-15(20)10-14)11-21-17-5-1-2-6-18(17)23-12-16-4-3-7-22-16/h1-2,5-6,8-10,16,21H,3-4,7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNYBCFHPKZZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




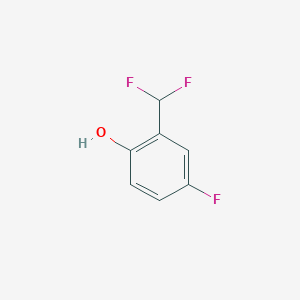

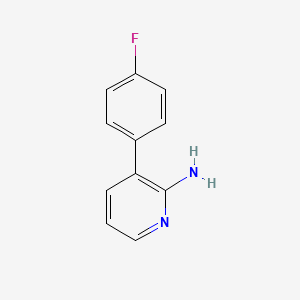
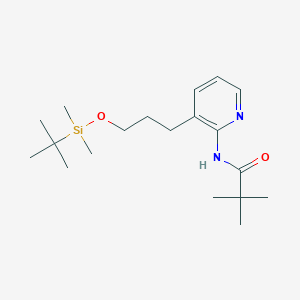
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)




